Regiochemical Identity: Meta-Substitution Distinguishes Reactivity from Ortho and Para Isomers
The target compound is the meta isomer (1-Nitro-3-(trifluoromethoxy)benzene). Its substitution pattern determines a unique electronic profile on the aromatic ring, which dictates the regiochemical outcome of further reactions like nitration, halogenation, or metalation. Using the ortho (1-Nitro-2-(trifluoromethoxy)benzene, CAS 1644-15-9) or para (1-Nitro-4-(trifluoromethoxy)benzene, CAS 713-11-5) isomer would lead to different directing effects and product distributions, making them non-substitutable for achieving a specific meta-substituted target molecule [1]. Direct comparative reaction data for this specific substrate is absent from the public literature; therefore, this is a Class-level Inference based on fundamental principles of aromatic substitution.
| Evidence Dimension | Regiochemistry |
|---|---|
| Target Compound Data | 1-Nitro-3-(trifluoromethoxy)benzene (meta-substitution) |
| Comparator Or Baseline | 1-Nitro-2-(trifluoromethoxy)benzene (ortho) and 1-Nitro-4-(trifluoromethoxy)benzene (para) |
| Quantified Difference | Different connectivity; non-interchangeable isomers. |
| Conditions | Defined by constitutional isomerism (InChI Key: QBWJNDOQIAARBT-UHFFFAOYSA-N). |
Why This Matters
This defines the exact molecular connectivity; procuring the incorrect isomer will not yield the same reaction outcomes or final molecular architecture.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2777297, 1-Nitro-3-(trifluoromethoxy)benzene. Accessed April 15, 2026. View Source
